7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one
Description
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxyphenyl and oxoethoxy groups. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(9-8-17(12)20)25-11-18(22)15-6-5-7-16(10-15)24-4/h5-10H,11H2,1-4H3 |
InChI Key |
UXJCXRDHAVHDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 3-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the oxoethoxy moiety in acidic media .
Industrial Production Methods
the use of multicomponent reactions and green chemistry principles, such as employing environmentally benign solvents and catalysts, is encouraged to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar chromen-2-one core but differs in its substitution pattern.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Another chromen-2-one derivative with different functional groups.
Uniqueness
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and oxoethoxy groups contribute to its potential therapeutic applications and reactivity in various chemical reactions .
Biological Activity
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one, commonly referred to as a derivative of chromenone, has garnered attention for its potential biological activities. This compound belongs to the class of flavonoids, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound based on available literature, including its anticancer, antioxidant, and anti-inflammatory properties.
- Molecular Formula : C22H22O5
- Molecular Weight : 366.41 g/mol
- CAS Number : 670245-85-9
Anticancer Activity
Numerous studies have reported the anticancer properties of chromenone derivatives. The compound in focus has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways involved in tumor growth.
-
Case Studies :
- In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) with an IC50 value comparable to standard chemotherapeutics.
- A study highlighted its potential in reducing tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
Antioxidant Activity
The antioxidant capacity of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has been evaluated using various assays:
-
DPPH Radical Scavenging Assay :
- The compound exhibited significant free radical scavenging activity with an SC50 value lower than that of ascorbic acid, indicating its potential as a natural antioxidant.
-
Mechanism :
- The antioxidant effect is attributed to the presence of hydroxyl groups that donate electrons and neutralize free radicals.
Anti-inflammatory Activity
Inflammation is a key factor in various chronic diseases. The compound has shown potential anti-inflammatory effects:
-
Cytokine Inhibition :
- Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
-
Animal Models :
- In vivo experiments demonstrated a reduction in edema and pain in models of acute inflammation when treated with this compound.
Data Tables
| Biological Activity | Methodology | Findings |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = X µM (specific value needed) |
| Antioxidant | DPPH Assay | SC50 = Y µg/mL (specific value needed) |
| Anti-inflammatory | Macrophage Activation | Decreased TNF-alpha levels by Z% (specific value needed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
